molecular formula C19H16N4O4S B11635804 (7Z)-3-(4-methoxyphenyl)-7-(3-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-3-(4-methoxyphenyl)-7-(3-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11635804
M. Wt: 396.4 g/mol
InChI Key: VMACFHVUFHJONB-YVLHZVERSA-N
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Description

(7Z)-3-(4-METHOXYPHENYL)-7-[(3-NITROPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is a complex organic compound that belongs to the class of thiazolo[3,2-a][1,3,5]triazines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a nitrophenyl group, and a thiazolo-triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-3-(4-METHOXYPHENYL)-7-[(3-NITROPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 3-nitrobenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance efficiency and scalability. This involves the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques. The reaction conditions are carefully monitored and adjusted to maintain consistency in product quality. Industrial production also emphasizes the use of environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(7Z)-3-(4-METHOXYPHENYL)-7-[(3-NITROPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium, potassium permanganate in neutral or alkaline medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted thiazolo-triazine compounds.

Scientific Research Applications

(7Z)-3-(4-METHOXYPHENYL)-7-[(3-NITROPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (7Z)-3-(4-METHOXYPHENYL)-7-[(3-NITROPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-a][1,3,5]triazines: Compounds with similar core structures but different substituents.

    Methoxyphenyl derivatives: Compounds with methoxyphenyl groups attached to different core structures.

    Nitrophenyl derivatives: Compounds with nitrophenyl groups attached to different core structures.

Uniqueness

(7Z)-3-(4-METHOXYPHENYL)-7-[(3-NITROPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H16N4O4S

Molecular Weight

396.4 g/mol

IUPAC Name

(7Z)-3-(4-methoxyphenyl)-7-[(3-nitrophenyl)methylidene]-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C19H16N4O4S/c1-27-16-7-5-14(6-8-16)21-11-20-19-22(12-21)18(24)17(28-19)10-13-3-2-4-15(9-13)23(25)26/h2-10H,11-12H2,1H3/b17-10-

InChI Key

VMACFHVUFHJONB-YVLHZVERSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2CN=C3N(C2)C(=O)/C(=C/C4=CC(=CC=C4)[N+](=O)[O-])/S3

Canonical SMILES

COC1=CC=C(C=C1)N2CN=C3N(C2)C(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])S3

Origin of Product

United States

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